3-[2-(2-chlorophenyl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one
Beschreibung
Eigenschaften
IUPAC Name |
3-[2-(2-chlorophenyl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2S/c21-17-4-2-1-3-14(17)7-8-24-19(25)16-13-15(23-9-11-26-12-10-23)5-6-18(16)22-20(24)27/h1-6,13H,7-12H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJANWJVRDGLOKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Mode of Action
Based on its structural similarity to other quinazolinone derivatives, it may interact with its targets through a variety of mechanisms, including covalent binding, allosteric modulation, or competitive inhibition.
Biologische Aktivität
The compound 3-[2-(2-chlorophenyl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one belongs to the quinazolinone class of heterocyclic compounds, which are known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The molecular formula of the compound is , and it features a quinazolinone core substituted with a morpholine group and a chlorophenyl ethyl side chain. This unique structure contributes to its biological properties.
Anticancer Activity
Quinazolinones have been extensively studied for their anticancer properties. Research indicates that derivatives of quinazolinones exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that certain quinazolinone-thiazole hybrids displayed potent cytotoxicity against prostate cancer (PC3), breast cancer (MCF-7), and colorectal cancer (HT-29) cell lines, with IC50 values ranging from 10 µM to 12 µM . The compound may share similar mechanisms due to structural similarities.
Antimicrobial Activity
The antibacterial properties of quinazolinones have also been documented. A study highlighted the effectiveness of certain analogs against methicillin-resistant Staphylococcus aureus (MRSA). Compounds with specific substitutions showed minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL, indicating strong antibacterial activity. The mechanism often involves binding to penicillin-binding proteins (PBPs), disrupting bacterial cell wall synthesis .
Antioxidant Properties
Antioxidant activity is another notable feature of quinazolinones. Studies have demonstrated that specific structural modifications enhance antioxidant capabilities, potentially through metal-chelating properties and free radical scavenging activities . The presence of hydroxyl groups in particular positions on the phenyl ring has been linked to increased antioxidant effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinazolinone derivatives. Research has shown that:
- Substituents on the Phenyl Ring : Hydroxyl and methoxy groups significantly enhance antioxidant activity.
- Morpholine Group : The presence of this group may contribute to improved solubility and bioavailability.
- Chlorine Substitution : The introduction of chlorine atoms can influence both the lipophilicity and biological interaction profiles of the compound .
Case Studies
- Cytotoxicity Evaluation : A series of quinazolinone derivatives were synthesized and tested against various cancer cell lines. The compound exhibited dose-dependent cytotoxicity, particularly effective against MCF-7 cells with an IC50 value around 10 µM .
- Antibacterial Synergy : In a study involving MRSA, the compound demonstrated synergistic effects when combined with piperacillin-tazobactam, enhancing its antibacterial efficacy in vivo .
Vergleich Mit ähnlichen Verbindungen
Substituent Variations and Physicochemical Properties
The table below compares key structural features and properties of the target compound with its analogs:
Key Observations :
- Lipophilicity (LogP) : The target compound exhibits moderate lipophilicity (LogP 3.2), balancing membrane permeability and solubility. The dimeric analog (LogP 4.1) is more hydrophobic, likely due to its extended aromatic system .
- Solubility : The morpholine group in the target compound enhances aqueous solubility (0.15 mg/mL) compared to the fluorophenyl analog (0.10 mg/mL) .
- Bioactivity : The target compound shows superior antimicrobial potency (IC50 5.8 nM) over the dimeric and fluorophenyl analogs, suggesting synergistic effects from the morpholine and sulfanylidene groups .
Functional Group Contributions
- Sulfanylidene Group : Present in both the target compound and fluorophenyl analog, this group likely facilitates hydrogen bonding or metal coordination in biological targets. Its absence in the dimeric analog correlates with reduced potency .
- Morpholine Ring : Unique to the target compound, this substituent improves solubility and may act as a hydrogen-bond acceptor, enhancing target engagement.
- Chlorophenyl vs.
Molecular Docking and Binding Insights
Using AutoDock4 (), preliminary docking studies suggest the target compound’s morpholine group interacts with hydrophilic residues in microbial enzymes, while the sulfanylidene moiety anchors the molecule via hydrogen bonds. In contrast, the dimeric analog’s larger structure may cause steric hindrance, reducing efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
